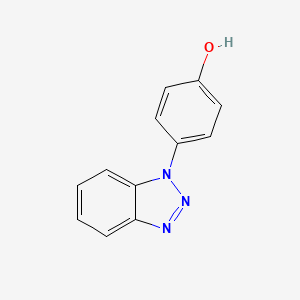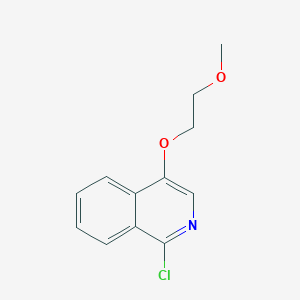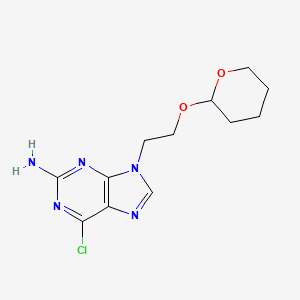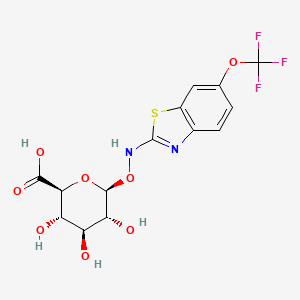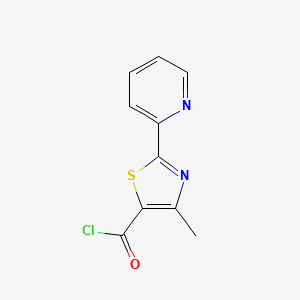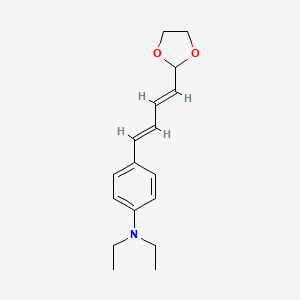![molecular formula C14H11N3O4S2 B13857517 Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrimidine familyThe presence of the pyrimidine moiety in its structure makes it a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the thieno group, and subsequent functionalization to introduce the methylsulfonyl and carboxylate groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be employed to make the production process more environmentally friendly .
化学反应分析
Types of Reactions
Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but typically involve the use of appropriate solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
科学研究应用
M
属性
分子式 |
C14H11N3O4S2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H11N3O4S2/c1-21-13(18)12-10(8-5-3-4-6-15-8)11-9(22-12)7-16-14(17-11)23(2,19)20/h3-7H,1-2H3 |
InChI 键 |
DSZBRYUOVRWXLY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


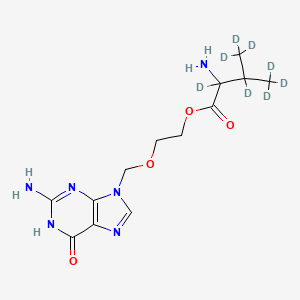
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
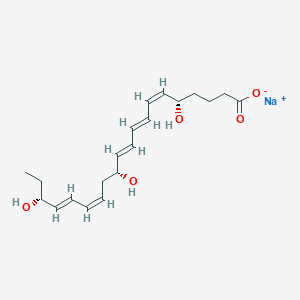
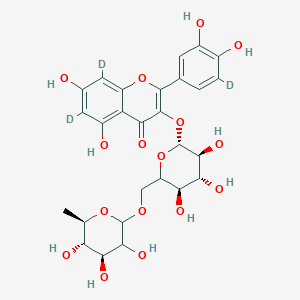
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)

